1-(Cyclobutylmethoxy)-4-ethynyl-2-fluorobenzene
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Overview
Description
1-(Cyclobutylmethoxy)-4-ethynyl-2-fluorobenzene is an organic compound that belongs to the class of aromatic ethers. This compound features a benzene ring substituted with a cyclobutylmethoxy group, an ethynyl group, and a fluorine atom. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethoxy)-4-ethynyl-2-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Cyclobutylmethoxy Group: This can be achieved by reacting cyclobutylmethanol with an appropriate benzyl halide under basic conditions to form the cyclobutylmethoxybenzene intermediate.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where the cyclobutylmethoxybenzene intermediate is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Fluorination: The final step involves the selective fluorination of the benzene ring, which can be accomplished using electrophilic fluorinating agents such as Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobutylmethoxy)-4-ethynyl-2-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of methoxy-substituted benzene derivatives.
Scientific Research Applications
1-(Cyclobutylmethoxy)-4-ethynyl-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethoxy)-4-ethynyl-2-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and fluorine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
1-(Cyclobutylmethoxy)-4-ethynylbenzene: Lacks the fluorine substituent, which may result in different chemical reactivity and biological activity.
1-(Cyclobutylmethoxy)-2-fluorobenzene:
1-(Cyclobutylmethoxy)-4-ethynyl-2-chlorobenzene:
Uniqueness: 1-(Cyclobutylmethoxy)-4-ethynyl-2-fluorobenzene is unique due to the presence of both the ethynyl and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H13FO |
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Molecular Weight |
204.24 g/mol |
IUPAC Name |
1-(cyclobutylmethoxy)-4-ethynyl-2-fluorobenzene |
InChI |
InChI=1S/C13H13FO/c1-2-10-6-7-13(12(14)8-10)15-9-11-4-3-5-11/h1,6-8,11H,3-5,9H2 |
InChI Key |
KIQBRYSGTVUBQO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)OCC2CCC2)F |
Origin of Product |
United States |
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